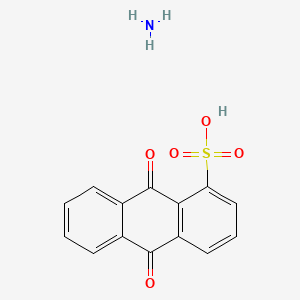

1-Anthracenesulfonic acid, 9,10-dihydro-9,10-dioxo-, ammonium salt

Vue d'ensemble

Description

1-Anthracenesulfonic acid, 9,10-dihydro-9,10-dioxo-, ammonium salt is a chemical compound with the molecular formula C14H8O5S.H3N. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its anthraquinone structure, which is a derivative of anthracene, a polycyclic aromatic hydrocarbon.

Méthodes De Préparation

The synthesis of 1-Anthracenesulfonic acid, 9,10-dihydro-9,10-dioxo-, ammonium salt typically involves the sulfonation of anthraquinone. The process can be summarized as follows:

Sulfonation Reaction: Anthraquinone is treated with sulfuric acid to introduce the sulfonic acid group at the desired position.

Neutralization: The resulting sulfonic acid is then neutralized with ammonium hydroxide to form the ammonium salt.

Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature and concentration of reagents, are carefully controlled to optimize the production process.

Analyse Des Réactions Chimiques

1-Anthracenesulfonic acid, 9,10-dihydro-9,10-dioxo-, ammonium salt undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.

Substitution: The sulfonic acid group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound has the molecular formula and is characterized by its anthracene backbone with sulfonic acid and dioxo groups. Its structure contributes to its reactivity and functionality in various chemical processes.

Inhibition of Sulfide Production

One of the notable applications of this compound is its role as an inhibitor of sulfide production by sulfate-reducing bacteria. This is particularly relevant in industrial contexts where hydrogen sulfide generation poses environmental and operational challenges:

- Oil Industry : The compound can be used to prevent souring of oil wells, which occurs due to hydrogen sulfide production. This application is crucial for maintaining the integrity of oil extraction processes and preventing corrosion in pipelines .

- Sewage Treatment : In sewage treatment facilities, inhibiting sulfide production while allowing beneficial bacterial digestion is essential. The specificity of this compound towards sulfate-reducing bacteria makes it suitable for such applications .

- Agricultural Applications : In rice cultivation, the compound helps mitigate soil alkalinity caused by sulfide generation, promoting healthier crop yields .

Photocatalytic Applications

The ammonium salt form has been studied for its effects on photocatalytic degradation processes:

- Dye Degradation : Research indicates that the presence of quaternary ammonium salts enhances the photocatalytic degradation of dyes like Alizarin Red-S when catalyzed by titanium dioxide (TiO2). The study found that higher concentrations of the ammonium salt significantly improved degradation efficiency under UV light irradiation .

Table 1: Effect of Ammonium Salt Concentration on Dye Degradation Efficiency

| Concentration (mM) | Degradation Efficiency (%) |

|---|---|

| 0.5 | 60 |

| 1.0 | 80 |

| 2.0 | 90 |

| 5.0 | 95 |

Catalysis in Organic Synthesis

The ammonium salt has been explored as a catalyst in organic synthesis reactions:

- Ortho-selective Reactions : It has been utilized in ortho-selective reactions to produce valuable compounds efficiently. The ease of handling and cost-effectiveness makes it a favorable choice in synthetic organic chemistry .

Environmental Remediation

Due to its ability to inhibit specific bacterial activities without broadly affecting other microbial populations, this compound can play a role in environmental remediation strategies aimed at controlling hydrogen sulfide emissions from contaminated sites.

Case Study 1: Oil Field Application

In a controlled study within an oil field setting, the application of 1-anthracenesulfonic acid significantly reduced hydrogen sulfide levels over a three-month period, demonstrating its effectiveness as a biocide alternative without harming beneficial microbial communities.

Case Study 2: Sewage Treatment Plant

A sewage treatment facility implemented this compound to manage sulfide levels effectively while maintaining optimal conditions for anaerobic digestion. Results showed a marked decrease in sulfide concentration with no adverse effects on the digestion process.

Mécanisme D'action

The mechanism of action of 1-Anthracenesulfonic acid, 9,10-dihydro-9,10-dioxo-, ammonium salt involves its redox properties. The compound can undergo reversible oxidation and reduction reactions, making it useful in electron transfer studies. Its molecular targets and pathways include interactions with enzymes and other proteins involved in redox processes.

Comparaison Avec Des Composés Similaires

1-Anthracenesulfonic acid, 9,10-dihydro-9,10-dioxo-, ammonium salt can be compared with other anthraquinone derivatives, such as:

Anthraquinone-2-sulfonic acid sodium salt: Similar in structure but with a sodium ion instead of ammonium.

Anthraquinone-1-sulfonic acid: Differing in the position of the sulfonic acid group.

Anthraquinone-2-carboxylic acid: Featuring a carboxylic acid group instead of a sulfonic acid group.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the ammonium ion, which can influence its solubility and reactivity.

Activité Biologique

1-Anthracenesulfonic acid, 9,10-dihydro-9,10-dioxo-, ammonium salt is a compound of significant interest due to its potential biological activities and applications in various fields, including environmental science and medicinal chemistry. This article presents a comprehensive review of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

1-Anthracenesulfonic acid derivatives are characterized by their anthracene backbone, which contributes to their photophysical properties. The ammonium salt form enhances solubility in aqueous environments, making it suitable for various biological applications. The compound's structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Weight | 273.31 g/mol |

| Solubility | Soluble in water |

| pH (1% solution) | Approximately 7 |

| Melting Point | Decomposes before melting |

Antimicrobial Properties

Research has indicated that sulfonated compounds, including 1-anthracenesulfonic acid derivatives, exhibit antimicrobial properties. A study demonstrated that these compounds can effectively inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism is believed to involve disruption of bacterial cell membranes due to the amphiphilic nature of the compound .

Photodynamic Activity

The photodynamic properties of 1-anthracenesulfonic acid have been explored in the context of phototherapy for cancer treatment. The compound can generate reactive oxygen species (ROS) upon light activation, leading to oxidative stress in targeted cells. This property has been utilized in studies focusing on tumor uptake and photodynamic therapy efficacy .

Environmental Applications

In environmental science, the compound has been studied for its role in the degradation of dyes and pollutants. It has been shown to enhance the photocatalytic degradation of organic pollutants when used in conjunction with titanium dioxide (TiO2) under UV light . This application is particularly relevant in wastewater treatment processes.

Table 2: Summary of Biological Activities

| Activity Type | Findings |

|---|---|

| Antimicrobial | Inhibits growth of E. coli and S. aureus |

| Photodynamic | Generates ROS for cancer therapy |

| Environmental Degradation | Enhances dye degradation via photocatalysis |

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, a concentration of 0.5 mM of 1-anthracenesulfonic acid was tested against E. coli. The results indicated a significant reduction in bacterial viability after 24 hours of exposure, suggesting its potential as an antimicrobial agent .

Case Study 2: Photodynamic Therapy

A study involving human cancer cell lines demonstrated that treatment with 1-anthracenesulfonic acid followed by light exposure resulted in a 70% reduction in cell viability compared to untreated controls. This highlights its potential application in targeted cancer therapies .

Case Study 3: Environmental Remediation

Research on the use of this compound in wastewater treatment revealed that it could enhance the degradation rates of synthetic dyes by up to 90% when combined with TiO2 photocatalysts under UV irradiation. This finding supports its use as an effective agent for environmental cleanup .

Propriétés

Numéro CAS |

55812-59-4 |

|---|---|

Formule moléculaire |

C14H11NO5S |

Poids moléculaire |

305.31 g/mol |

Nom IUPAC |

azanium;9,10-dioxoanthracene-1-sulfonate |

InChI |

InChI=1S/C14H8O5S.H3N/c15-13-8-4-1-2-5-9(8)14(16)12-10(13)6-3-7-11(12)20(17,18)19;/h1-7H,(H,17,18,19);1H3 |

Clé InChI |

DYEWIYCIFREDCH-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)S(=O)(=O)O.N |

SMILES canonique |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)S(=O)(=O)[O-].[NH4+] |

Key on ui other cas no. |

55812-59-4 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.